molecular formula C64H6O2 B1174751 tld protein CAS No. 144714-21-6

tld protein

Cat. No.: B1174751
CAS No.: 144714-21-6
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Description

The Tolloid (TLD) protein is a metalloprotease with critical roles in embryonic development, extracellular matrix (ECM) remodeling, and growth factor activation. Structurally, TLD contains an N-terminal astacin-like protease domain and a C-terminal region composed of two epidermal growth factor (EGF)-like repeats and five CUB (Complement C1r/C1s, Uegf, BMP-1) domains . These domains mediate substrate recognition and protein-protein interactions, particularly with molecules like Sog (Short gastrulation) in Drosophila, which modulates the activity of Decapentaplegic (Dpp), a TGF-β superfamily member .

TLD homologs are evolutionarily conserved. For instance, the human Bone Morphogenetic Protein 1 (BMP-1), a TLD ortholog, shares functional and structural similarities, including a protease domain and CUB repeats. BMP-1 processes procollagens I, II, and III, facilitating ECM maturation . Mutations in TLD/BMP-1 disrupt developmental pathways and ECM integrity, as demonstrated in Drosophila and mouse models .

Properties

CAS No.

144714-21-6

Molecular Formula

C64H6O2

Synonyms

tld protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Proteins

Structural Comparisons

Table 1: Structural Features of TLD and Related Proteins
Protein Organism Key Domains RMSD vs. TLD Key Structural Insights
TLD Drosophila Astacin protease, CUB1-5 - CUB4-C5 domains critical for Sog binding
BMP-1 Human Astacin protease, CUB1-5 0.3 nm High structural conservation with TLD
TldD Bacteria TLD-like protease N/A Hole-like structure for prodrug activation
C1r/C1s Human CUB, EGF, serine protease N/A CUB domains mediate complement system functions
  • BMP-1 : Shares 0.3 nm root mean square deviation (RMSD) with Drosophila TLD, indicating near-identical folding in the protease domain . Both require intact CUB domains for substrate interactions; deletions in CUB4 or CUB5 abolish Sog binding in TLD and collagen processing in BMP-1 .
  • Bacterial TldD : While structurally distinct, TldD employs a "pencil sharpener" mechanism to activate antibiotics like microcin B17, highlighting functional divergence in protease activity .

Functional Comparisons

Table 2: Functional Roles of TLD and Related Proteins
Protein Biological Role Substrates/Interactions Phenotype of Loss-of-Function
TLD Dorsal-ventral patterning, Dpp activation Sog, Procollagen Embryonic lethality, disrupted ECM
BMP-1 Collagen maturation, ECM remodeling Procollagen I/II/III, LOX Umbilical hernia, abnormal amnion
TldD Antibiotic activation, protein QC Microcin B17, prodrugs Impaired toxin production
Astacin ECM degradation, signaling Fibrillar collagens, BMPs Tissue fragility, developmental defects
  • Developmental Regulation : TLD and BMP-1 both regulate TGF-β superfamily members. TLD cleaves Sog to release active Dpp, whereas BMP-1 processes procollagens and activates lysyl oxidase (LOX) for ECM crosslinking .
  • ECM vs. Toxin Activation : Unlike BMP-1, bacterial TldD has evolved to activate antibiotics, underscoring the versatility of TLD-like proteases in diverse biological contexts .

Mechanistic Insights from Mutational Studies

  • CUB Domain Mutations : In TLD, deletions in CUB4 or CUB5 disrupt Sog binding and protease activity, while mutations in CUB1 or CUB3 reduce binding efficiency without abolishing activity . Similarly, BMP-1 mutations in CUB domains impair collagen processing .
  • Protease Domain Mutations : Antimorphic TLD alleles in the protease domain (e.g., tld^ant) exhibit dominant-negative effects on Dpp signaling, whereas loss-of-function mutations cause ventralized embryos .

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